molecular formula C20H21ClN2O4 B6451849 3-chloro-4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640978-39-6

3-chloro-4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B6451849
CAS No.: 2640978-39-6
M. Wt: 388.8 g/mol
InChI Key: DKTNAPRRMAJOMQ-UHFFFAOYSA-N
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Description

This compound is a pyridine derivative featuring a chloro substituent at the 3-position and a methoxy group at the 4-position, which is further functionalized with a piperidin-4-ylmethyl moiety linked to a 2,3-dihydro-1,4-benzodioxine-5-carbonyl group. The benzodioxine and piperidine components may influence solubility, bioavailability, or receptor-binding properties .

Properties

IUPAC Name

[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4/c21-16-12-22-7-4-17(16)27-13-14-5-8-23(9-6-14)20(24)15-2-1-3-18-19(15)26-11-10-25-18/h1-4,7,12,14H,5-6,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTNAPRRMAJOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Ugi-Azide Four-Component Reactions

describes a compound synthesized via the Ugi-Azide reaction:
1-(1-{1-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1H-Tetrazol-5-ylMethyl}Piperidin-4-yl)-2,3-Dihydro-1H-1,3-Benzodiazol-2-one (9o) .

  • Key Differences :
    • The target pyridine derivative lacks the tetrazole and thiophene moieties present in compound 9o.
    • The benzodioxine group in 9o is at the 6-position, whereas the target compound has it at the 5-position.
  • Similarities: Both compounds incorporate a piperidine ring and benzodioxine scaffold, suggesting shared synthetic strategies (e.g., multicomponent reactions or piperidine functionalization).

Chlorinated Pyridazinone Derivatives

discusses 5-Chloro-4-[(1E and 1Z)-2-Methoxypent-1-Enyl]-2-Methylpyridazin-3(2H)-one, a pyridazinone derivative with a chloro substituent.

  • The target compound’s benzodioxine-piperidine side chain contrasts with the methoxypentenyl group in the pyridazinone.
  • Similarities: Both compounds feature chloro substituents at analogous positions (3-position in pyridine vs. 5-position in pyridazinone), which may influence reactivity in substitution or coupling reactions.

Pyridine Derivatives from Commercial Catalogs

lists three chloro- and methoxy-substituted pyridines:

5-Chloro-2,3-Dimethoxypyridin-4-ol (MFCD12345678, C₇H₈ClNO₃, MW 189.59).

(5-Chloro-2,3-Dimethoxypyridin-4-yl)Methanol (MFCD12345679, C₈H₁₀ClNO₃, MW 203.62).

5-Chloro-4-(Dimethoxymethyl)-2,3-Dimethoxypyridine (MFCD12345680, C₁₀H₁₃ClNO₄, MW 246.67).

  • Comparison with Target Compound: Feature Target Compound Catalog Compounds Core Structure Pyridine with chloro and methoxy groups Pyridine with chloro and methoxy groups Substituent Complexity Benzodioxine-piperidine side chain Simpler hydroxyl/methanol/dimethoxymethyl Molecular Weight ~450–500 (estimated) 189.59–246.67 Synthetic Accessibility Likely requires multistep synthesis Commercially available
  • Functional Implications :

    • The target compound’s extended side chain may enhance lipophilicity or receptor-targeting capabilities compared to simpler catalog derivatives.
    • Commercial compounds lack the piperidine-benzodioxine moiety, limiting their utility in applications requiring complex pharmacophores .

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